Isoprene

概述

描述

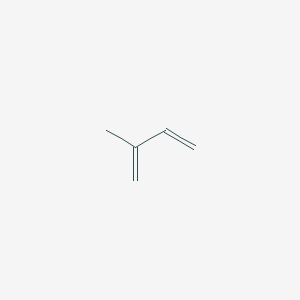

Isoprene (2-methyl-1,3-butadiene, C₅H₈) is a highly reactive volatile organic compound (VOC) emitted predominantly by vegetation, with global emissions comparable to methane (~500–750 Tg yr⁻¹) . It plays a critical role in atmospheric chemistry due to its rapid reaction with hydroxyl radicals (OH·), forming secondary organic aerosols (SOA) and influencing ozone (O₃) production . Structurally, this compound is a conjugated diene with a methyl substituent, existing primarily in the s-trans conformation (85% at 50°C) . Its low evaporation temperature (34°C) and lipophilic nature enable it to stabilize plant membranes under thermal stress, while its conjugated double bonds allow scavenging of reactive oxygen species (ROS) .

科学研究应用

Industrial Applications

1.1 Rubber Production

Isoprene is predominantly used in the production of synthetic rubber, specifically polythis compound, which mimics natural rubber. This synthetic rubber is crucial in manufacturing tires, footwear, and various automotive components.

| Application | Description |

|---|---|

| Polythis compound Rubber | Used in tires and automotive parts due to its elasticity and durability. |

| Adhesives | Employed as a key ingredient in adhesives for its bonding properties. |

1.2 Chemical Synthesis

This compound serves as a building block for various chemical syntheses, including:

- Plastics and Resins : Utilized in the production of plastics such as polyvinyl chloride (PVC).

- Pharmaceuticals : Acts as an intermediate in synthesizing pharmaceutical compounds.

Environmental Applications

2.1 Atmospheric Chemistry

This compound plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Research indicates that this compound-derived SOAs can influence air quality and climate:

- Oxidative Potential Studies : Studies show that this compound-derived SOAs exhibit oxidative potential, affecting cellular toxicity and gene expression related to antioxidant defenses .

Biological Applications

3.1 Microbial Utilization

This compound is not only produced from petroleum but also has potential biotechnological applications through microbial synthesis:

- Recombinant Biosynthesis : Microbial strains have been engineered to produce this compound via heterologous expression of this compound synthase genes from plants. This method enhances carbon flux towards this compound production .

| Microbial Strain | Production Method | Yield |

|---|---|---|

| Rhodococcus spp. | Heterologous expression | High titer production confirmed . |

Energy Applications

This compound has been explored as a potential renewable energy source:

- Biodiesel Production : Research indicates that this compound can be utilized to synthesize bioderived ethers for diesel fuel applications through telomerization processes .

Case Study 1: this compound in Tire Manufacturing

A prominent application of this compound is in tire manufacturing, where polythis compound rubber enhances performance characteristics such as grip and durability. A study conducted by Weitz & Loser highlights the efficiency of polythis compound compared to other synthetic rubbers, demonstrating its superior elasticity and wear resistance.

Case Study 2: this compound's Role in Climate Modeling

A global model-measurement evaluation study assessed the impact of biogenic VOCs like this compound on particle light scattering and cloud formation. The findings emphasize the importance of incorporating biogenic emissions into climate models to improve predictions of atmospheric behavior .

作用机制

Isoprene exerts its effects through various mechanisms:

Antioxidant Activity: this compound reacts with reactive oxygen species, such as singlet oxygen, to mitigate oxidative stress.

Membrane Stabilization: this compound enhances the order of lipid tails within cell membranes, providing stability under stress conditions.

Signaling Molecule: this compound may act as a signaling molecule, modulating genomic, proteomic, and metabolomic profiles in plants.

相似化合物的比较

Comparison with Similar Compounds

Monoterpenes (C₁₀H₁₆, C₁₀H₁₄)

Monoterpenes, composed of two isoprene units, exhibit higher emission rates (~7% of total non-oxygenated emissions) compared to this compound (~0.02 µg g⁻¹ h⁻¹) during plant growth periods . For instance, α-pinene (C₁₀H₁₆) and limonene (C₁₀H₁₄) are major contributors to SOA formation. Unlike this compound, monoterpene emissions correlate more strongly with temperature than photosynthetically active radiation (PAR) . Both compounds enhance O₃ production under high NOₓ conditions but promote O₃ depletion in low-NOₓ environments .

Table 1: Emission Rates and Reactivity of this compound vs. Monoterpenes

| Compound | Emission Rate (µg g⁻¹ h⁻¹) | Major Reactant | Ozone Production Potential |

|---|---|---|---|

| This compound | 0.02 | OH· | High (high NOₓ) |

| α-Pinene | 0.15–0.30 | O₃, NO₃ | Moderate |

Sesquiterpenes (C₁₅H₂₂, C₁₅H₂₄)

Sesquiterpenes, comprising three this compound units, show variable emission patterns. For example, β-caryophyllene (C₁₅H₂₄) emissions peak during late growth phases, overlapping with this compound’s emission period . Despite lower emission rates, sesquiterpenes have higher SOA yields due to their lower volatility and faster O₃ reaction rates. This compound’s atmospheric lifetime (~1 hour) is shorter than sesquiterpenes (~1 day), limiting its regional climate impacts .

Butadiene (C₄H₆)

Butadiene, a simpler diene lacking a methyl group, is less reactive than this compound. The methyl substituent in this compound stabilizes transition states during electrophilic additions and Diels-Alder reactions, enhancing its reactivity by ~30% compared to butadiene . This compound also exhibits four distinct hydrogen atoms (vs. two in butadiene), enabling diverse substitution pathways .

Table 2: Chemical Properties of this compound vs. Butadiene

| Property | This compound | Butadiene |

|---|---|---|

| Conformation at 50°C | 85% s-trans | 100% s-trans |

| Reaction with OH· | Dominant degradation | Minor pathway |

| Industrial Use | Synthetic rubber | Polymer production |

C₅ Green Leaf Volatiles (GLVs)

GLVs like methylbutanal and pentenol share the same nominal mass-to-charge ratio (m/z = 69) as this compound, posing analytical challenges in gas chromatography-mass spectrometry (GC-MS) . However, GLVs are typically emitted during mechanical leaf damage, whereas this compound emissions are light- and temperature-dependent, minimizing co-interference in ambient air studies .

Key Analytical and Functional Distinctions

- Dimerization: this compound dimerizes in GC inlets, forming diprene and dipentene, a behavior less observed in monoterpenes .

- Membrane Interaction: this compound’s lipophilicity strengthens lipid bilayers, a trait absent in non-terpenoid VOCs like acetone .

- Atmospheric Role: this compound contributes ~70% of biogenic VOC emissions, whereas monoterpenes account for ~15%, yet both dominate regional O₃ and SOA dynamics .

生物活性

Isoprene, a volatile organic compound with the chemical formula , is produced endogenously in various organisms, including humans, and plays a significant role in biological processes. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on gene expression, and potential clinical applications.

Overview of this compound Production

This compound is synthesized primarily from dimethylallyl diphosphate (DMAPP) through the action of this compound synthase (IspS) in plants. However, humans lack this enzyme and produce this compound via alternative pathways involving the enzyme isopentenyl diphosphate isomerase 2 (IDI2) located in skeletal muscle peroxisomes. This metabolic route links this compound production to cholesterol metabolism and energy regulation during physical activity, as demonstrated by spikes in exhaled this compound during muscle exertion .

Table 1: Comparison of this compound Production in Different Organisms

| Organism | Enzyme Involved | Production Rate (μmol/kg/hr) | Notes |

|---|---|---|---|

| Humans | IDI2 | 0.15 | Lacks this compound synthase |

| Rats | Cytochrome P450 | 1.9 | Higher metabolic rate than humans |

| Mice | Cytochrome P450 | 1.9 | Similar to rats; faster metabolism |

| Plants (e.g., Arabidopsis) | IspS | Varies | Strongly linked to thermotolerance |

Gene Expression and Oxidative Stress

Recent studies have investigated the biological effects of this compound-derived secondary organic aerosols (SOA) on gene expression and oxidative stress. Exposure to this compound-derived SOA has been shown to increase the expression of pro-inflammatory genes such as interleukin-8 (IL-8) and prostaglandin-endoperoxide synthase 2 (PTGS2). These changes indicate that this compound can influence inflammatory pathways and cellular responses to oxidative stress .

Key Findings:

- Increased Gene Expression: Direct exposure to this compound-derived SOA resulted in the differential expression of up to 22 genes associated with oxidative stress compared to fewer genes affected by other types of SOA .

- Pathway Activation: The Nrf2-mediated oxidative stress pathway was consistently activated upon exposure to this compound SOA, suggesting a mechanism through which this compound may contribute to cellular stress responses .

Case Studies

- Human Breath Biomarker Study: A clinical study identified this compound as a potential non-invasive biomarker for monitoring metabolic conditions. Elevated levels of exhaled this compound were linked to physical activity and lipid metabolism, providing insights into its role as a metabolic indicator .

- Toxicological Assessment: Research on the toxicological effects of inhaled this compound revealed that while it undergoes rapid metabolism in rodents, human metabolism occurs at significantly lower rates, leading to different toxicological outcomes across species .

Clinical Implications

The understanding of this compound's biological activity opens avenues for its application in clinical settings:

- Biomarker for Disease Monitoring: As a breath biomarker, this compound could be utilized for assessing metabolic disorders or monitoring exercise-related physiological changes.

- Potential Therapeutic Target: Given its role in oxidative stress and inflammation, modulating this compound levels may offer therapeutic strategies for conditions associated with oxidative damage.

常见问题

Basic Research Questions

Q. What are the key structural and functional roles of isoprene in terpene biosynthesis, and how can these roles be experimentally validated?

this compound (C₅H₈) serves as the foundational unit for terpene biosynthesis via the "this compound rule," where head-to-tail linkages form larger molecules like monoterpenes (C₁₀) and sesquiterpenes (C₁₅) . To validate its structural role, researchers employ isotopic labeling (e.g., ¹³C-isoprene) combined with NMR or mass spectrometry to track incorporation into terpenoid skeletons. In vitro enzyme assays (e.g., this compound synthase activity) further confirm biosynthetic pathways .

Q. How can this compound emission rates from plant foliage be quantified under controlled laboratory conditions?

Emission rates are measured using dynamic chamber systems coupled with gas chromatography (GC) or proton-transfer-reaction mass spectrometry (PTR-MS). Key variables include light intensity (PAR: Photosynthetically Active Radiation), temperature, and foliar biomass. Standard protocols recommend calibrating instruments with known this compound concentrations and normalizing emissions per unit leaf area or dry weight .

Q. What experimental designs are optimal for isolating this compound-producing pathways from confounding metabolic processes?

Use mutant plant lines (e.g., Arabidopsis with silenced this compound synthase) as negative controls. Pair these with wild-type plants under identical environmental conditions. Metabolomic profiling (LC-MS/GC-MS) can differentiate this compound-derived metabolites from those produced via alternative pathways (e.g., MEP vs. MVA pathways) .

Advanced Research Questions

Q. How do discrepancies arise between modeled and observed this compound emission rates in tropical ecosystems, and what methodologies resolve these contradictions?

Global emission models (e.g., MEGAN) often overestimate tropical this compound fluxes due to oversimplified temperature and light-response algorithms . Field validation requires high-resolution remote sensing (e.g., satellite-derived NDVI) combined with eddy covariance towers for real-time flux measurements. Bayesian statistical frameworks can reconcile model-data mismatches by integrating uncertainty in foliar biomass and enzyme kinetics .

Q. What mechanistic explanations exist for the trade-off between this compound emission and photosynthetic efficiency under water stress?

Water stress reduces stomatal conductance, limiting CO₂ uptake but increasing this compound emission as a photoprotectant. Researchers quantify this trade-off using chlorophyll fluorescence (to measure non-photochemical quenching, NPQ) and concurrent this compound emission assays. Multivariate regression models reveal correlations between NPQ, this compound synthase activity, and DMADP (dimethylallyl diphosphate) pool sizes .

Q. How can isotopic fractionation techniques elucidate the contribution of abiotic vs. biotic this compound sources in atmospheric chemistry studies?

Dual-carbon-isotope (δ¹³C and Δ¹⁴C) analysis distinguishes biogenic this compound (enriched in ¹²C) from petrogenic sources. Field campaigns collect ambient air samples for isotopic ratio mass spectrometry (IRMS), while laboratory experiments simulate abiotic formation (e.g., photolysis of leaf litter) to establish isotopic baselines .

Q. What statistical frameworks are robust for analyzing non-linear relationships between this compound emission and environmental variables?

Generalized additive models (GAMs) capture non-linear responses to variables like PAR and temperature. Machine learning approaches (e.g., random forests) prioritize variable importance, while hierarchical Bayesian models account for spatial autocorrelation in ecosystem-scale studies .

Q. Methodological Guidance

- Hypothesis Testing : For questions on this compound’s ecological roles, use the PICO framework (Population: plant species; Intervention: environmental stress; Comparison: control vs. stressed; Outcome: emission rates) to structure hypotheses .

- Data Contradictions : When model predictions diverge from empirical data (e.g., emission overestimation in tropics), apply sensitivity analysis to identify poorly constrained parameters (e.g., canopy light penetration) .

- Ethical Considerations : Avoid over-extrapolating lab-based this compound emission data to field conditions without validating scaling factors (e.g., leaf-to-canopy upscaling) .

属性

IUPAC Name |

2-methylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHGJUQNOFWUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-44-1, 6144-30-5, 9003-31-0 | |

| Record name | 1,3-Butadiene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020761 | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

34.067 °C, 34 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-65 °F (-54 °C) (Closed cup) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid, Colorless, watery liquid | |

CAS No. |

78-79-5, 9006-04-6 | |

| Record name | Isoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural rubber | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-145.95 °C, -146 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。